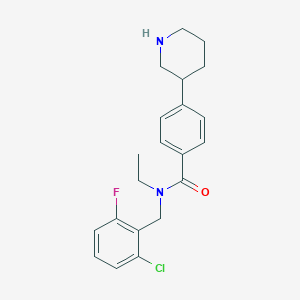

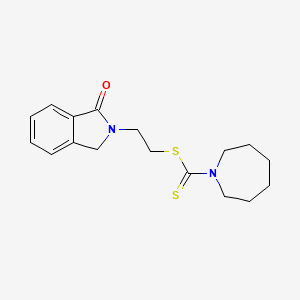

![molecular formula C10H10F3N5O B5626721 1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5626721.png)

1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related tetrazole and pyridine compounds involves cycloaddition reactions, as seen in the formation of pyridine-substituted triorganostannyltetrazoles through the cycloaddition method involving R3SnN3 and n-cyanopyridine (Bhandari et al., 2000). Another example includes the synthesis of pyridine derivatives by reacting 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions (Ershov et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds reveals diverse conformational and supramolecular characteristics. For example, pyrazolo[4,3-c]pyridines exhibit molecular conformations with significant variability depending on substituent positioning and exhibit various hydrogen bonding patterns ranging from zero to two dimensions (Sagar et al., 2017).

Chemical Reactions and Properties

Tetrazole and pyridine derivatives participate in a variety of chemical reactions, including cyclocondensation, Suzuki-Miyaura cross-coupling, and reactions leading to the formation of novel heterocyclic compounds with potential for high biological activity (Kaplaushenko & Hulina, 2017). These reactions underscore the compounds' versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of such compounds can vary widely depending on their molecular structure. For instance, imidazo[1,2-a]pyridines with trifluoromethyl groups have been characterized to show planarity and crystal packing influenced by hydrogen bonding interactions, which can significantly affect their physical properties (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the functional groups present in the compound. For example, the presence of trifluoromethyl and tetrazole groups in pyridine derivatives can enhance their reactivity towards nucleophilic substitution and cycloaddition reactions, leading to a broad spectrum of chemical behaviors and potential applications (Zhang et al., 2016).

properties

IUPAC Name |

1-[3-(tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N5O/c11-10(12,13)8-3-1-4-17(9(8)19)5-2-6-18-7-14-15-16-18/h1,3-4,7H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKMKPYASWGSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(F)(F)F)CCCN2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5626656.png)

![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide](/img/structure/B5626668.png)

![2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5626672.png)

![azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5626680.png)

![4-[3-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]thiomorpholine 1,1-dioxide](/img/structure/B5626681.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5626735.png)

![2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5626752.png)

![2-[(2-chlorobenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5626754.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5626755.png)